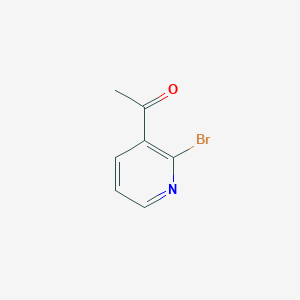
三羟甲基丙烷磷酸酯
概述
科学研究应用
Etbicyphat has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study phosphorylation reactions and mechanisms.
Biology: Employed to investigate the role of GABA receptors in neuronal signaling and epilepsy.
Medicine: Explored for its potential in developing treatments for neurological disorders.
Industry: Utilized as a cross-linking agent, plasticizer, and emulsifier in the production of polyurethane foams, adhesives, coatings, and elastomers
安全和危害
未来方向
Trimethylolpropane ester (TMPE) has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . The formulation of high-performance TMPE-based lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles . This suggests potential future directions for the use of Trimethylolpropane phosphate in the formulation of biolubricants.
作用机制
Etbicyphat exerts its effects by binding to the picrotoxinin and benzodiazepine receptor sites of the GABA type A ionophore complex. This binding inhibits the activity of GABA receptors, leading to reduced chloride ion influx and subsequent neuronal excitation .
生化分析
Biochemical Properties
Trimethylolpropane phosphate has been implicated as an antagonist of GABA, receptor/Cl- channels . It has been shown to directly inhibit GABA (A) receptor function, as indicated by the blockade of whole-cell GABA-mediated Cl- current and the reduction in sIPSC amplitude . Furthermore, Trimethylolpropane phosphate exerts a presynaptic effect on GABAergic transmission, as evidenced by the reduction in sIPSC frequency .
Cellular Effects
Trimethylolpropane phosphate has been found to have cellular effects, particularly on neurons. It has been shown to inhibit spontaneous GABAergic transmission . This inhibition suggests both postsynaptic and presynaptic actions of Trimethylolpropane phosphate .
Molecular Mechanism
The molecular mechanism of Trimethylolpropane phosphate involves its interaction with GABA receptors. It has been shown to depress peak whole-cell GABA-induced currents, consistent with its inhibitory effect on sIPSC amplitude . This suggests that Trimethylolpropane phosphate exerts its effects at the molecular level through binding interactions with GABA receptors and possibly through changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound, with no evidence of phase I or phase II metabolism .
Dosage Effects in Animal Models
It is known that Trimethylolpropane phosphate is very toxic and is a convulsant . The LD50 is 1.1 mg per kg bodyweight (mice, i.p.) .
Metabolic Pathways
It is known that Trimethylolpropane phosphate is a phosphite ester, and phosphite esters are involved in various biochemical reactions .
Transport and Distribution
Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound .
Subcellular Localization
Given its role as an antagonist of GABA receptors, it is likely that it localizes to areas of the cell where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions
Etbicyphat is synthesized through the phosphorylation of 2,2-bis(hydroxymethyl)butanol. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent under controlled conditions .
Industrial Production Methods
Industrial production of Etbicyphat involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to achieve high purity levels .
化学反应分析
Types of Reactions
Etbicyphat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated derivatives and substituted phosphates .
相似化合物的比较
Similar Compounds
Picrotoxin: Another GABA receptor antagonist that binds to the same receptor sites.
Bicuculline: A competitive antagonist of GABA receptors.
Uniqueness
Etbicyphat is unique due to its dual binding affinity for both picrotoxinin and benzodiazepine receptor sites, making it a valuable tool for studying complex GABAergic mechanisms .
属性
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-93-2 | |
| Record name | Trimethylolpropane phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






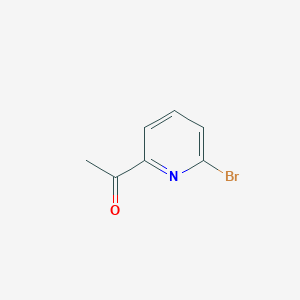
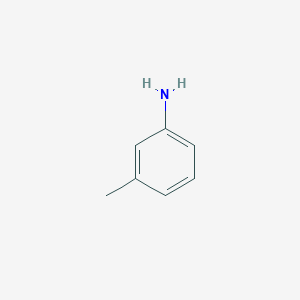

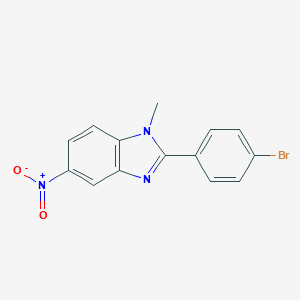
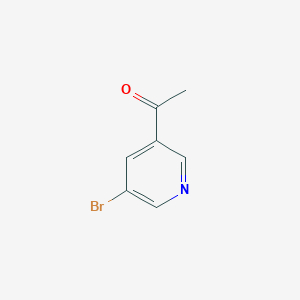


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)


